AR-M 1896 Acetate is a synthetic peptide that acts as a selective agonist for the Galanin Receptor 2 (GalR2). This compound has the molecular formula and a molecular weight of approximately 1196.35 g/mol. Its design allows for specific interactions with GalR2, making it a valuable tool in pharmacological research, particularly in understanding the physiological roles of galanin receptors in various biological processes, including pain modulation and neuroprotection.
The compound is synthesized using solid-phase peptide synthesis (SPPS), a widely utilized method for producing peptides in both laboratory and industrial settings. This technique involves the sequential assembly of amino acids on a solid support, allowing for efficient synthesis and purification of peptide products.
AR-M 1896 Acetate is classified as a peptide agonist due to its role in selectively activating GalR2. This classification places it within a broader category of compounds used in biological research and therapeutic development aimed at modulating receptor activity.
The synthesis of AR-M 1896 Acetate primarily employs solid-phase peptide synthesis. In this method, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The process typically involves:
The molecular structure of AR-M 1896 Acetate consists of a sequence of amino acids that form a specific three-dimensional conformation critical for its interaction with GalR2. The structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
AR-M 1896 Acetate can undergo several chemical reactions:
AR-M 1896 Acetate functions by selectively binding to GalR2, activating intracellular signaling pathways that include:
These signaling cascades contribute to its physiological effects, such as modulation of pain perception and potential neuroprotective actions.
Relevant data on stability, solubility, and reactivity are crucial for handling and application in research settings.
AR-M 1896 Acetate has significant applications in various scientific fields:
This compound's unique selectivity for GalR2 over other receptor subtypes enhances its utility in research focused on specific receptor functions without cross-reactivity issues.
The development of galanin receptor agonists represents a significant endeavor in neuropharmacology aimed at modulating a peptide system with widespread neuromodulatory functions. Galanin, a 29/30-amino acid neuropeptide, was first isolated in 1983 and subsequently found to influence diverse physiological processes including nociception, cognition, mood, and feeding behavior through three G protein-coupled receptors (GalR1, GalR2, GalR3) [10]. Early galanin analogs suffered from non-selective receptor interactions and rapid enzymatic degradation, limiting their therapeutic utility. For instance, native galanin exhibits higher affinity for GalR1 than GalR2 or GalR3, complicating efforts to isolate subtype-specific effects [6]. The discovery of galanin fragment analogs like galanin(2-11) provided initial evidence that receptor subtype selectivity was achievable, paving the way for more targeted compounds such as AR-M 1896 Acetate [10].
AR-M 1896 Acetate (chemical formula: C₅₆H₈₅N₁₃O₁₆, molecular weight: 1196.35 g/mol) is a synthetically modified peptide agonist engineered for high selectivity at GalR2 receptors [1] [4] [9]. Its molecular structure incorporates strategic amino acid substitutions that enhance binding affinity for GalR2 while minimizing interaction with GalR1. Biochemical assays confirm a binding affinity (IC₅₀) of 1.76 nM for human GalR2, compared to 879 nM for GalR1, demonstrating a 500-fold selectivity ratio [1] [9]. This specificity arises from structural modifications, including the removal of a glycine residue at position 1, which optimizes receptor docking conformation [1]. The acetate salt formulation improves solubility in dimethyl sulfoxide (DMSO) for in vitro applications (55 mg/mL) [1] [9].
GalR2 activation triggers Gq/11-protein signaling pathways, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and protein kinase C (PKC) phosphorylation [2] [6]. Unlike GalR1 (Gi/o-coupled, inhibitory), GalR2 signaling often produces excitatory neuromodulatory effects. Preclinical evidence implicates GalR2 in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2